molecular formula C18H16BrNO3 B252989 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252989
M. Wt: 374.2 g/mol
InChI Key: YUPGLHOJVHSVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BRD-7880, is a small molecule inhibitor that has shown promising results in scientific research. This molecule belongs to the class of indole-2-ones and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its ability to bind to specific enzymes and proteins and inhibit their activity. For example, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one binds to the active site of HDACs and prevents them from deacetylating histones. This leads to an increase in acetylation of histones, which can lead to changes in gene expression patterns.
Similarly, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one binds to the bromodomain of BETs and prevents them from binding to acetylated histones. This leads to changes in gene expression patterns and can have therapeutic effects in diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. Inhibition of HDACs by 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one leads to an increase in acetylation of histones, which can lead to changes in gene expression patterns. This can have therapeutic effects in diseases such as cancer and neurological disorders.
Inhibition of BETs by 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can lead to changes in gene expression patterns and can have therapeutic effects in diseases such as cancer and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity. It has been shown to be effective at inhibiting the activity of HDACs and BETs at low concentrations.
One limitation of using 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is its potential therapeutic applications in cancer and neurological disorders. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of interest is its potential use as a chemical probe to study the role of HDACs and BETs in cellular processes. 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be used to investigate the effects of inhibiting these enzymes and proteins on gene expression patterns and cellular function.
In conclusion, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer and neurological disorders. Its mechanism of action involves its ability to bind to specific enzymes and proteins and inhibit their activity. Further research is needed to determine its efficacy and safety in preclinical and clinical trials.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been described in several scientific publications. The most commonly used method involves the reaction of 3-hydroxy-2-indolone with 2,5-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with bromine to obtain 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in high yield and purity.

Scientific Research Applications

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. For example, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This inhibition leads to changes in gene expression patterns and can have therapeutic effects in diseases such as cancer and neurological disorders.
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of bromodomain-containing proteins (BETs), which are involved in the regulation of gene expression and play a role in cancer and inflammation. Inhibition of BETs by 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer and anti-inflammatory effects.

properties

Product Name

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H16BrNO3/c1-10-3-4-11(2)13(7-10)16(21)9-18(23)14-8-12(19)5-6-15(14)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22)

InChI Key

YUPGLHOJVHSVLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

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